molecular formula C16H17ClN2O4 B2706244 N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034457-20-8

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2706244
CAS RN: 2034457-20-8
M. Wt: 336.77
InChI Key: PWTPWOLCZVSHCO-UHFFFAOYSA-N
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Description

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potent psychoactive effects. This compound has been studied extensively for its potential therapeutic applications, as well as its biochemical and physiological effects.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low temperatures and catalyst loadings. This discovery offers a new avenue for the efficient synthesis of pharmaceutically relevant building blocks (Bhunia, S. V. Kumar, D. Ma, 2017).

Synthetic Methodology Development

A novel one-pot synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the utility of these compounds in generating both anthranilic acid derivatives and oxalamides efficiently. This methodology, leveraging the classic Meinwald rearrangement and a new rearrangement sequence, underscores the versatile synthetic applications of oxalamides in organic chemistry (Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, S. Latypov, 2016).

Photocatalytic Hydroxylation

The Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) catalytic system has been shown to effectively hydroxylate (hetero)aryl halides. This process enables the transformation of a diverse array of (hetero)aryl chlorides into their corresponding phenols and hydroxylated heteroarenes under mild conditions, highlighting the potential of oxalamides in environmental and synthetic applications (Xia, L. Gan, K. Wang, Z. Li, D. Ma, 2016).

Energetic Materials Development

Research into 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, incorporating diverse N-O building blocks, has demonstrated the potential of such compounds for high-performance energetic materials. These findings open up new pathways for the development of materials with high density, thermal stability, and excellent detonation properties, making them suitable for applications in the defense sector (Zhang, J. Shreeve, 2014).

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-12-4-1-3-11(9-12)14(20)6-7-18-15(21)16(22)19-10-13-5-2-8-23-13/h1-5,8-9,14,20H,6-7,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTPWOLCZVSHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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